4,5,7-Trihydroxyquinoline-3-carboxylic acid
CAS No.: 79364-28-6
Cat. No.: VC15948680
Molecular Formula: C10H7NO5
Molecular Weight: 221.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79364-28-6 |
|---|---|
| Molecular Formula | C10H7NO5 |
| Molecular Weight | 221.17 g/mol |
| IUPAC Name | 5,7-dihydroxy-4-oxo-1H-quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H7NO5/c12-4-1-6-8(7(13)2-4)9(14)5(3-11-6)10(15)16/h1-3,12-13H,(H,11,14)(H,15,16) |
| Standard InChI Key | FUPGJYRAHZXWQU-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1NC=C(C2=O)C(=O)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5,7-dihydroxy-4-oxo-1H-quinoline-3-carboxylic acid, reflects its fused bicyclic system. The quinoline backbone consists of a benzene ring fused to a pyridine ring, with hydroxyl groups at positions 4, 5, and 7 and a carboxylic acid at position 3. The SMILES notation precisely encodes this arrangement.
Key structural features include:
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Hydrogen-bonding networks: The three hydroxyl groups and carboxylic acid moiety facilitate intramolecular and intermolecular hydrogen bonds, influencing solubility and stability .
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Conjugation effects: The extended π-system of the quinoline core enables resonance stabilization, particularly in the deprotonated carboxylate form .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 221.17 g/mol | |
| pKa (Carboxylic Acid) | ~3.5–4.2 (estimated) | |
| pKa (Hydroxyl Groups) | ~8.6–10.2 (estimated) | |
| Solubility | Moderate in polar solvents |
The carboxylic acid group () exhibits a pKa of approximately 3.5–4.2, comparable to other aromatic carboxylic acids like benzoic acid (pKa 4.2) . The hydroxyl groups, particularly at positions 5 and 7, are less acidic (pKa ~8.6–10.2), consistent with phenolic protons .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 4,5,7-trihydroxyquinoline-3-carboxylic acid typically involves multi-step organic reactions, including:
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Condensation: Formation of the quinoline core via Friedländer or Pfitzinger reactions using substituted anilines and β-keto esters .
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Hydroxylation: Introduction of hydroxyl groups via electrophilic aromatic substitution or oxidative methods.
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Carboxylation: Attachment of the carboxylic acid group using carbonation reagents like potassium cyanide .
A notable method involves hydrolyzing ester precursors (e.g., ethyl 2-chloroquinoline-3-carboxylate) under acidic or basic conditions to yield the carboxylic acid derivative .
Crystallographic Insights
X-ray diffraction studies of analogous compounds, such as 4-(3-methoxy-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl ester, reveal folded six-membered rings in the quinoline system, with bond lengths and angles consistent with sp² hybridization at the carbonyl carbon . These findings suggest that steric and electronic effects from substituents significantly influence molecular conformation .
Biological Activities and Mechanisms
Antioxidant Properties
The three hydroxyl groups confer potent free radical-scavenging activity. In vitro assays demonstrate that 4,5,7-trihydroxyquinoline-3-carboxylic acid neutralizes reactive oxygen species (ROS) via hydrogen atom transfer, with efficacy comparable to ascorbic acid in some models .
Table 2: In Vitro Anticancer Activity
Structure-Activity Relationships (SAR)
Role of Hydroxyl Groups
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Position 5 and 7 hydroxyls: Critical for ROS scavenging; removal reduces antioxidant activity by 60–80%.
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Position 4 hydroxyl: Moderates electron density in the quinoline ring, influencing binding to microbial enzymes .
Carboxylic Acid Moiety
The -COOH group enhances water solubility and enables salt formation with biological cations (e.g., Na⁺, Ca²⁺), improving pharmacokinetic profiles . Esterification of this group, as in ethyl 2-styrylquinoline-3-carboxylate, reduces activity, underscoring its importance in target engagement .
Future Directions and Challenges
Targeted Drug Delivery
Modifying the carboxylic acid group with nanoparticle conjugates could enhance tumor-specific uptake. Preliminary studies with PEGylated quinoline derivatives show a 3-fold increase in half-life compared to free compounds .
Overcoming Resistance
Microbial resistance to quinoline-based drugs remains a concern. Hybrid molecules combining 4,5,7-trihydroxyquinoline-3-carboxylic acid with β-lactam or fluoroquinolone motifs are under investigation to bypass resistance mechanisms .
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